molecular formula C10H12ClN3 B8214982 1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride

1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B8214982
M. Wt: 209.67 g/mol
InChI Key: BQALBWYSNNODTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

For industrial production, the process is optimized for cost-effectiveness and scalability. The method involves using phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .

Chemical Reactions Analysis

1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-phenylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9;/h1-7H,8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQALBWYSNNODTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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